α-Zearalenol

Übersicht

Beschreibung

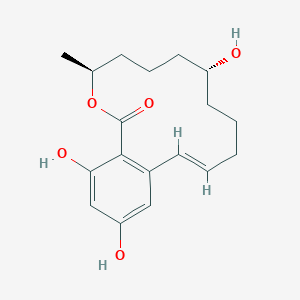

Alpha-Zearalenol is a nonsteroidal estrogenic compound belonging to the resorcylic acid lactone group. It is a mycotoxin produced by Fusarium species, commonly found in contaminated crops such as maize, wheat, and barley. Alpha-Zearalenol is the alpha-epimer of beta-Zearalenol and is a major metabolite of Zearalenone, formed primarily in the liver and intestines during first-pass metabolism . It is known for its potent estrogenic activity, being three to four times more potent than Zearalenone .

Wissenschaftliche Forschungsanwendungen

Alpha-Zearalenol has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of estrogenic mycotoxins and their interactions with various chemical agents.

Biology: Employed in studies investigating the effects of estrogenic compounds on cellular processes and gene expression.

Medicine: Utilized in research on endocrine disruptors and their impact on reproductive health.

Industry: Applied in the development of detection methods for mycotoxins in food and feed products.

Wirkmechanismus

Target of Action

Alpha-Zearalenol (α-ZEL) is a nonsteroidal estrogen of the resorcylic acid lactone group related to mycoestrogens found in Fusarium spp . Its structure resembles that of estradiol, contributing to reproductive disorders . It primarily targets estrogen receptors , activating them similarly to ZEN .

Mode of Action

Alpha-Zearalenol interacts with its targets, the estrogen receptors, resulting in changes that can lead to reproductive disorders . It is a major metabolite of zearalenone formed mainly in the liver but also to a lesser extent in the intestines during first-pass metabolism . It is about three to four times more potent as an estrogen relative to zearalenone .

Biochemical Pathways

The main reduced metabolites of ZEN are α-Zearalenol (α-ZEL) and β-Zearalenol (β-ZEL). Similarly to ZEN, ZELs can also activate estrogen receptors . The first pathway during which α- and β-zearalenol (ZEL) are formed involves hydroxylation catalyzed by 3α- and 3β-hydroxy-steroid dehydrogenases (HSDs) .

Pharmacokinetics

Zearalenone is easily absorbed in the digestive tract, and it is metabolized in the intestinal wall and the liver . Alpha-Zearalenol, along with other metabolites, forms stable complexes with albumins, affecting their toxicokinetics . The albumin binding of α-ZEL seems to be weak .

Result of Action

The activation of estrogen receptors by α-ZEL can lead to reproductive disorders . It is also suggested that α-ZEL has potential genotoxic, hepatotoxic, teratogenic, and immunotoxic effects .

Action Environment

The action of α-ZEL can be influenced by environmental factors. For instance, it appears as a contaminant in crops, cereal-based products, and other commodities . Despite its nonsteroidal structure, α-ZEL can bind to estrogen receptors, causing reproductive disorders . The involvement of α-ZEL in the development of breast and esophageal cancers has been emerged .

Biochemische Analyse

Biochemical Properties

Alpha-Zearalenol interacts with various enzymes and proteins. For instance, two efficient Zearalenone-degrading lactonases from the genus Gliocladium, ZHDR52 and ZHDP83, have been identified . These enzymes can transform Zearalenone into non-estrogenic compounds .

Cellular Effects

Alpha-Zearalenol has a significant impact on cellular processes. It influences cell function by binding to estrogen receptors , gradually affecting the endocrine system .

Molecular Mechanism

At the molecular level, Alpha-Zearalenol exerts its effects through binding interactions with biomolecules. It can influence the hormonal system by binding to estrogen receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, Alpha-Zearalenol shows stability and degradation over time. Transformed Escherichia coli BL21 cells harboring the zhdr52 or zhdp83 gene could transform 20 µg/mL Zearalenone within 2 hours and degrade >90% of Zearalenone toxic derivatives, alpha/β-zearalanol and alpha/β-zearalenol, within 6 hours .

Metabolic Pathways

Alpha-Zearalenol is involved in metabolic pathways in the intestinal wall and the liver

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Alpha-Zearalenol can be synthesized through the reduction of Zearalenone. The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at a specific temperature to ensure the selective formation of alpha-Zearalenol .

Industrial Production Methods

In industrial settings, the production of alpha-Zearalenol involves the fermentation of Fusarium species on suitable substrates. The fermentation process is optimized to maximize the yield of Zearalenone, which is subsequently reduced to alpha-Zearalenol using chemical or enzymatic methods. The product is then purified using chromatographic techniques to obtain high-purity alpha-Zearalenol .

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-Zearalenol undergoes various chemical reactions, including:

Oxidation: Alpha-Zearalenol can be oxidized to form Zearalenone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Further reduction of alpha-Zearalenol can yield alpha-Zearalanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Acetic anhydride in the presence of a base like pyridine.

Major Products Formed

Oxidation: Zearalenone.

Reduction: Alpha-Zearalanol.

Substitution: Acetylated or ether derivatives of alpha-Zearalenol.

Vergleich Mit ähnlichen Verbindungen

Alpha-Zearalenol is structurally similar to other mycotoxins such as:

Beta-Zearalenol: The beta-epimer of alpha-Zearalenol, with lower estrogenic activity.

Zearalenone: The parent compound, less potent than alpha-Zearalenol.

Alpha-Zearalanol: A reduced form of alpha-Zearalenol with similar estrogenic properties.

Beta-Zearalanol: The beta-epimer of alpha-Zearalanol, also with lower estrogenic activity

Alpha-Zearalenol is unique due to its higher estrogenic potency compared to its epimers and parent compound. This makes it a valuable compound for studying estrogenic activity and its effects on biological systems .

Biologische Aktivität

Alpha-zearalenol (α-ZEL) is a mycotoxin derived from zearalenone (ZEA), produced primarily by fungi such as Fusarium species. It exhibits significant biological activity, particularly in its estrogenic effects on various animal models. This article delves into the biological activity of α-ZEL, focusing on its mechanisms of action, toxicity, and implications for animal health, supported by relevant case studies and research findings.

Overview of Alpha-Zearalenol

Alpha-zearalenol is a metabolite of zearalenone, known for its potent estrogenic activity. Research indicates that α-ZEL has a higher estrogenic potency compared to ZEA itself, with studies suggesting that it is approximately three times more effective in binding to estrogen receptors (ER-α and ER-β) than ZEA . This property raises concerns regarding its impact on reproductive health in livestock and other animals.

Estrogen Receptor Interaction

α-ZEL interacts with estrogen receptors in a manner similar to estradiol, leading to various physiological effects. The binding affinity of α-ZEL to these receptors facilitates the modulation of gene expression associated with reproductive functions .

Metabolism and Toxicokinetics

The metabolism of α-ZEL involves conjugation with glucuronic acid, which can influence its bioavailability and biological effects. Studies have shown that the absorption and distribution of α-ZEL vary significantly depending on the dose and the route of administration .

Reproductive Toxicity

The primary concern regarding α-ZEL is its impact on reproductive health. Research has demonstrated that exposure to α-ZEL can lead to:

- Decreased Fertility : In animal studies, α-ZEL has been linked to reduced fertility rates due to its estrogenic effects.

- Uterine Changes : It induces hyperplasia and fibrosis in the uterus, which can lead to long-term reproductive issues .

In a study involving prepubertal gilts, low doses of ZEA and its metabolites were administered, revealing significant alterations in coronary vascular reactivity and accumulation in myocardial tissue . This suggests that even minimal exposure can have profound effects on cardiovascular health alongside reproductive toxicity.

Case Studies

- Study on Serum Concentrations : A study conducted on serum levels of zearalenone metabolites showed that α-ZEL concentrations increased significantly during certain stages of exposure. For instance, the mean concentration of α-ZEL in serum rose from 0.049 µg/L to 0.124 µg/L after exposure . This highlights the bioaccumulation potential of α-ZEL.

- Impact on Vascular Reactivity : Another study examined the effects of zearalenone on porcine coronary arteries, demonstrating that administration led to significant changes in vascular responses to vasoconstrictors like acetylcholine and potassium chloride. The findings indicated that lower doses did not adversely affect vascular function, while higher doses resulted in significant impairments .

Table 1: Serum Concentrations of Zearalenone Metabolites

| Metabolite | Stage | Min (µg/L) | Max (µg/L) | Mean (µg/L) |

|---|---|---|---|---|

| This compound | 1st stage | 0.177 | 0.247 | 0.049 |

| 2nd stage | 0.265 | 0.354 | 0.124 | |

| β-Zearalenol | 1st stage | 0.217 | 3.399 | 1.977 |

| 2nd stage | 1.648 | 5.158 | 3.1 |

Table 2: Vascular Reactivity in Response to Vasoconstrictors

| Dose (µg/kg) | Acetylcholine Response (P-value) | Potassium Chloride Response (P-value) |

|---|---|---|

| MABEL | Not significant | Not significant |

| NOAEL | <0.04 | Increased |

| LOAEL | <0.05 | Decreased |

Eigenschaften

IUPAC Name |

(4S,8R,12E)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQFYIAXQDXNOR-QDKLYSGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@H](CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022402 | |

| Record name | alpha-Zearalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36455-72-8, 36455-71-7 | |

| Record name | (-)-α-Zearalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36455-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Zearalenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036455717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Zearalenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036455728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Zearalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,7R,11S)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),2,15,17-tetraen-13-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-ZEARALENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59D4EVJ5KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Zearalenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does α-zearalenol exert its estrogenic effects?

A1: this compound acts as an agonist of estrogen receptors (ERs). [, , ] It binds to ERs, particularly ERα, mimicking the actions of natural estrogens like 17β-estradiol. [, ] This binding triggers a cascade of downstream events, including gene transcription and protein synthesis, ultimately influencing various physiological processes. [, ]

Q2: Which tissues or organs are particularly sensitive to this compound's estrogenic activity?

A2: this compound primarily affects tissues with a high density of estrogen receptors, including the reproductive system (uterus, ovaries, testes) and mammary glands. [, , , ] It can lead to reproductive disorders in both male and female animals. [, , , ]

Q3: Does this compound affect tissues beyond the reproductive system?

A3: Yes, research suggests that this compound can influence endothelial function, potentially impacting cardiovascular health. [] It has been shown to reverse endothelial dysfunction induced by estrogen deficiency in a rat model. []

Q4: Can this compound induce the synthesis of specific proteins?

A4: Yes, research indicates that this compound can induce the synthesis of a specific uterine protein (induced protein) in immature rat uteri, similar to natural estrogens. [] This finding highlights its estrogenic activity at the molecular level.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C18H22O5, and its molecular weight is 318.36 g/mol. [, , ]

Q6: Is this compound stable in different matrices?

A6: this compound exhibits stability in various matrices, including milk. [] It remains stable in refrigerated milk for at least two weeks and even after boiling. []

Q7: Is this compound involved in any catalytic reactions?

A7: this compound itself is not known to possess catalytic properties. Research primarily focuses on its role as a metabolite and its biological effects as an estrogenic mycotoxin.

Q8: Have computational methods been used to study this compound?

A8: While the provided research primarily employs experimental approaches, computational methods like QSAR (Quantitative Structure-Activity Relationship) models can be used to predict the activity of this compound and its analogs based on their structures. [, ]

Q9: How does the structure of this compound contribute to its estrogenic activity?

A9: The resorcylic acid lactone structure of this compound, similar to that of zearalenone, is crucial for its estrogenic activity. [, ] The presence of specific functional groups, particularly the hydroxyl group at the C-6' position, influences its binding affinity to ERs. [, ]

Q10: How does this compound's estrogenic potency compare to other zearalenone metabolites?

A10: this compound generally exhibits higher estrogenic potency compared to its parent compound, zearalenone, and other metabolites like β-zearalenol. [, ]

Q11: What are the regulatory implications of this compound's presence in food and feed?

A12: Due to its estrogenic effects, the presence of this compound in food and feed raises regulatory concerns. Maximum residue limits (MRLs) for zearalenone, often encompassing its metabolites like this compound, have been established by regulatory bodies to mitigate potential health risks. []

Q12: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in animals?

A13: Research indicates that this compound is rapidly absorbed after oral administration. [, ] It is mainly metabolized in the liver, primarily through conjugation with glucuronic acid, and excreted through urine and feces. [, , ]

Q13: Does the route of administration affect this compound's pharmacokinetics?

A13: While the research focuses on oral administration, different routes might lead to variations in absorption and distribution patterns.

Q14: Is this compound found in its free form in biological fluids?

A15: this compound exists in both free and conjugated forms in biological fluids. [, ] Conjugation, primarily with glucuronic acid, is a major metabolic pathway for this compound. [, , ]

Q15: Are there differences in the metabolic conversion of zearalenone to this compound across species?

A16: Yes, studies reveal species-specific differences in zearalenone-reducing activity, affecting the formation of this compound. [] These variations highlight the complexity of xenobiotic metabolism across species.

Q16: What are the typical in vivo models used to study this compound's effects?

A17: Rodent models, particularly rats, are commonly used to investigate this compound's impact on reproductive health, bone density, and endothelial function. [, , ] Pig models are relevant due to their sensitivity to zearalenone and its metabolites. [, , , ]

Q17: What are the documented toxicological effects of this compound?

A19: this compound's estrogenic activity is its primary toxicological concern. [, , ] It can disrupt reproductive function, potentially leading to infertility, reduced litter size, and other reproductive disorders. [, , ]

Q18: Are there long-term health effects associated with this compound exposure?

A18: While the immediate effects on reproduction are well-documented, further research is needed to fully elucidate the long-term health consequences of this compound exposure.

Q19: Are there specific biomarkers to monitor this compound exposure or its effects?

A22: The induction of vitellogenin, an egg yolk precursor protein, is a sensitive biomarker for estrogenic exposure, including this compound. [, ] Measuring vitellogenin levels in fish, for instance, can indicate exposure to estrogenic compounds. []

Q20: What analytical techniques are commonly used to detect and quantify this compound?

A23: High-performance liquid chromatography (HPLC) coupled with fluorescence detection (HPLC-FLD) or mass spectrometry (HPLC-MS/MS) is widely employed for analyzing this compound in various matrices, including food, feed, and biological fluids. [, , , , , , , ]

Q21: Why are internal standards often used in the analysis of this compound?

A24: Internal standards, like deuterated analogs of this compound, are crucial for accurate quantification. [, ] They compensate for matrix effects and variations during sample preparation, enhancing the reliability of analytical results.

Q22: What is the environmental fate of this compound?

A22: The provided research primarily focuses on the analytical and toxicological aspects of this compound. Further investigation is needed to understand its environmental persistence, degradation pathways, and potential ecological effects.

Q23: What is the solubility of this compound in different solvents?

A27: this compound exhibits solubility in organic solvents like methanol, acetonitrile, and chloroform, which are commonly used during extraction procedures. [, , , , ]

Q24: What are the key parameters considered during the validation of analytical methods for this compound?

A28: Analytical method validation ensures accuracy, precision, specificity, linearity, recovery, and limits of detection and quantification for reliable and reproducible results. [, , , ]

Q25: How is the quality of this compound standards ensured for analytical purposes?

A25: Certified reference materials (CRMs) of this compound, with traceable and verified purity and potency, are essential for quality control in analytical laboratories.

Q26: Is there information on this compound's interactions with drug transporters, drug-metabolizing enzymes, or its biocompatibility and biodegradability?

A26: The provided research does not specifically address these aspects. Further investigation is needed to understand these properties of this compound fully.

Q27: What alternatives or substitutes exist for applications where this compound might be used? How are waste products containing this compound managed? What research infrastructure and resources are essential for studying this compound?

A27: These aspects are not the primary focus of the provided research. As this compound is primarily a contaminant with potential health risks, research aims to mitigate its presence rather than find alternatives or explore its applications.

Q28: What are the key historical milestones in this compound research? What are the cross-disciplinary implications of this compound research?

A33: The research highlights the continuous development of analytical techniques for sensitive and specific detection of this compound in complex matrices. [, , , , , , , ] Understanding its impacts requires collaborative efforts from analytical chemists, toxicologists, biologists, and food safety experts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.